2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Description
Historical Development of Isoxazolo[5,4-b]pyridine Chemistry
The isoxazolo[5,4-b]pyridine scaffold emerged in the mid-20th century as chemists sought to expand the diversity of fused heterocyclic systems. Early synthetic routes relied on multistep condensation reactions between aminopyridines and β-diketones, often yielding low regioselectivity and requiring harsh conditions. A pivotal advancement occurred in 2009 with the introduction of microwave-assisted one-pot tandem reactions, enabling the efficient synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines in aqueous media without catalysts. This green chemistry approach reduced reaction times from hours to minutes while improving yields by 20–40% compared to conventional methods.
Table 1: Key Milestones in Isoxazolo[5,4-b]pyridine Synthesis
Scientific Significance of Fused Heterocyclic Systems
Fused heterocycles like isoxazolo[5,4-b]pyridines exhibit enhanced bioactivity due to their rigid, planar structures, which promote strong interactions with biological targets. The conjugation between the isoxazole and pyridine rings creates a π-electron-deficient system that facilitates binding to enzymes and receptors through dipole-dipole interactions and hydrogen bonding. For example, sulfonamide-functionalized derivatives demonstrate antibacterial activity against Pseudomonas aeruginosa (MIC = 125 µg/mL) by inhibiting dihydropteroate synthase. The 6-cyclopropyl substituent in the target compound further enhances lipophilicity, improving membrane permeability in Gram-negative bacteria.
Table 2: Comparative Bioactivity of Fused Heterocycles
Taxonomic Classification Within Heterocyclic Chemistry
Isoxazolo[5,4-b]pyridines belong to the bicyclic 6-5 fused heterocycle family, characterized by:
- Ring fusion : A pyridine ring (6-membered) fused to an isoxazole (5-membered) at positions 5 and 4.
- Heteroatom arrangement : Nitrogen at positions 1 (pyridine) and 3 (isoxazole), oxygen at position 2 (isoxazole).
- Substituent positions : Functionalization typically occurs at the 3-, 4-, and 6-positions, as seen in 2-oxo-2-phenylethyl 6-cyclopropyl-3-methyl-oxazolo[5,4-b]pyridine-4-carboxylate.
This classification places the compound within the broader category of "heterocyclic carboxylic acid derivatives," sharing structural motifs with quinolones and benzoxazoles.
Contemporary Research Landscape and Challenges
Current research prioritizes three areas:
- Regioselective functionalization : Achieving precise substitution at the 6-position (e.g., cyclopropyl groups) remains challenging due to competing reactions at the 4- and 7-positions. Recent advances use directing groups like ethoxycarbonyl to improve selectivity by 35–50%.
- Solubility optimization : The hydrophobic cyclopropyl and phenyl groups in the target compound limit aqueous solubility (<10 µg/mL). Strategies include PEGylation and prodrug formulations using labile esters.
- Green synthesis : Microwave irradiation and aqueous-phase reactions have reduced energy consumption by 60% compared to thermal methods, but scaling these processes to industrial levels requires catalyst optimization.
Table 3: Recent Advancements in Isoxazolo[5,4-b]pyridine Research
Properties
IUPAC Name |
phenacyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-17-14(9-15(12-7-8-12)20-18(17)25-21-11)19(23)24-10-16(22)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTCFKATOYTWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, starting with the formation of the [1,2]oxazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substituents : The bromophenyl analogue (CAS 1795506-99-8) exhibits increased molecular weight (415.24 vs. ~336 for the target compound) and lipophilicity due to bromine’s hydrophobic nature. Bromine’s electron-withdrawing effect may enhance halogen bonding in biological targets .
- Heterocyclic Modifications : Pyrazole or trimethylpyrazole substituents (e.g., CAS 1018166-25-0) introduce nitrogen-rich moieties, which may improve metabolic stability or binding specificity .
Physicochemical Properties
- Lipophilicity : Bromine and trifluoromethyl groups (e.g., in CAS 1018166-25-0) increase logP values, favoring membrane permeability but possibly reducing aqueous solubility.
- Crystallography : Structural analysis of analogues likely employs SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for visualization, ensuring accurate hydrogen-bonding patterns and crystal packing .
Biological Activity
The compound 2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a member of the oxazolo-pyridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H18N2O5
- CAS Number : [1788977-66-1]
This compound features a complex arrangement that includes a pyridine ring fused with an oxazole moiety and additional functional groups that contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications. The following sections detail its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism : The compound may inhibit specific enzymes involved in tumor progression, potentially affecting pathways related to cell proliferation and apoptosis.
| Study Reference | Cancer Type | Observed Effect | Mechanism |
|---|---|---|---|
| Colon Cancer | Inhibition of tumor growth | Enzyme inhibition | |
| Breast Cancer | Induction of apoptosis | Modulation of signaling pathways |
Dipeptidyl Peptidase Inhibition
Another significant aspect of this compound's biological activity is its role as a dipeptidyl peptidase (DPP) inhibitor. DPPs are crucial in various physiological processes and have been implicated in diseases such as diabetes and respiratory conditions.
- Specific DPP Activity : The compound has shown an IC50 value less than 100 nmol/L for DPP1 in enzyme activity assays, indicating strong inhibitory potential.
Respiratory Disease Applications
The pharmacological profile suggests potential applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The inhibition of DPP1 is particularly relevant here, as it plays a role in inflammatory processes associated with these conditions.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
-
Study on COPD Treatment :
- Objective : Evaluate the efficacy of DPP inhibitors in reducing symptoms of COPD.
- Findings : Patients treated with DPP inhibitors showed significant improvement in lung function and reduced exacerbation rates compared to placebo groups.
-
Anticancer Trials :
- Objective : Assess the impact of oxazolo-pyridine derivatives on cancer cell lines.
- Results : A marked reduction in cell viability was observed in treated groups, with evidence suggesting apoptosis induction through caspase activation pathways.
Q & A
Q. What are the common synthetic routes for constructing the [1,2]oxazolo[5,4-b]pyridine core in this compound?
The [1,2]oxazolo[5,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves the condensation of substituted pyridine derivatives with carbonyl-containing reagents (e.g., 4-cyclopropyl-3-methylpyridine precursors with activated esters or nitriles). For example, analogous compounds have been synthesized using Biginelli-like reactions or acid-catalyzed cyclization, with optimization for regioselectivity through temperature control and catalyst selection (e.g., p-toluenesulfonic acid) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
A combination of techniques is required:
- NMR : - and -NMR to verify substituent positions and cyclopropane ring integrity. Anomalies in splitting patterns may indicate tautomerism or steric hindrance .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation pathways, especially for the ester and oxazole moieties.
- X-ray Crystallography : For unambiguous confirmation of solid-state structure and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELX or ORTEP-3 .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies should include:
- HPLC-UV/MS Monitoring : Track degradation products under accelerated conditions (e.g., 40°C/75% RH).
- Kinetic Analysis : Determine half-life in buffers (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis).
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^1 \text{H}1H-NMR shifts) be resolved?
Discrepancies may arise from dynamic processes like tautomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : Identify temperature-dependent peak splitting (e.g., keto-enol tautomerism in the oxazole ring) .
- DFT Calculations : Compare experimental and computed chemical shifts using software like Gaussian.
- Cocrystallization Studies : Resolve ambiguities via X-ray diffraction, as hydrogen-bonding networks can stabilize specific conformers .
Q. What experimental design considerations are critical for optimizing enantiomeric purity in derivatives of this compound?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and quantify enantiomeric excess (ee).
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclopropane ring formation or esterification steps .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
Q. How can researchers address low yields in the final esterification step of this compound?
Yield optimization strategies:
- Activation of Carboxylic Acid : Use coupling reagents like DCC/DMAP or CDI to improve acylation efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the phenylethyl alcohol.
- Protection/Deprotection : Temporarily protect sensitive groups (e.g., oxazole nitrogen) to prevent side reactions .
Q. What methodologies are recommended for analyzing intermolecular interactions in the crystal lattice of this compound?
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···O bonds) using CrystalExplorer.
- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., rings) to predict packing behavior .
- Synthonic Engineering : Modify substituents (e.g., cyclopropyl vs. phenyl) to tailor crystallization pathways .
Data Contradiction and Troubleshooting
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays).
- Solubility Checks : Confirm compound solubility in assay buffers via DLS or nephelometry. Precipitates may falsely indicate inactivity .
- Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with results .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
